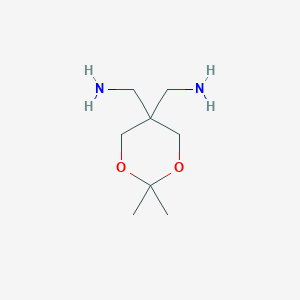
5,5-Bis-(aminomethyl)-2,2-bis-(methyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine is an organic compound with the molecular formula C8H18N2O2. It is characterized by a dioxane ring structure with two methyl groups and two methanamine groups attached. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-1,3-dioxane-5,5-diyl)dimethanamine typically involves multi-step reactions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane-5,5-diol with methanesulfonyl chloride to form the corresponding mesylate, followed by substitution with ammonia or an amine to yield the desired product . The reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of (2,2-dimethyl-1,3-dioxane-5,5-diyl)dimethanamine may involve similar synthetic routes but on a larger scale. The process typically includes rigorous purification steps such as distillation or recrystallization to achieve the required product quality for commercial applications.
化学反応の分析
Types of Reactions
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding dioxane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted dioxane compounds.
科学的研究の応用
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2,2-dimethyl-1,3-dioxane-5,5-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .
類似化合物との比較
Similar Compounds
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanol: Similar structure but with hydroxyl groups instead of methanamine groups.
2,2-Dimethyl-1,3-dioxane-5-ol: Another related compound with a hydroxyl group at the 5-position.
Uniqueness
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine is unique due to the presence of both methanamine groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H18N2O2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanamine |
InChI |
InChI=1S/C8H18N2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6,9-10H2,1-2H3 |
InChIキー |
JHLRQPKEOLTCOG-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(CO1)(CN)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B13353573.png)
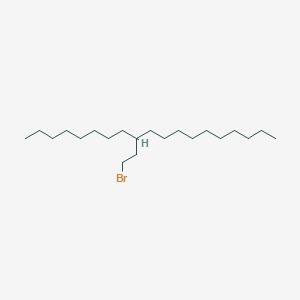
![5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13353593.png)
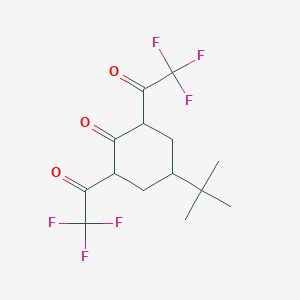
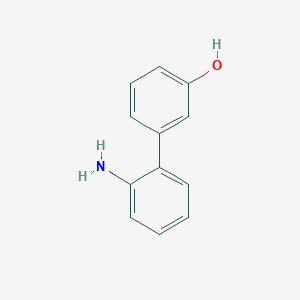

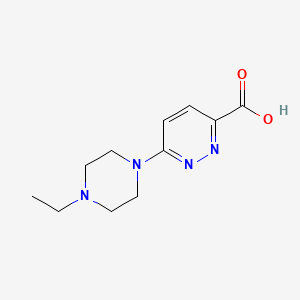


![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
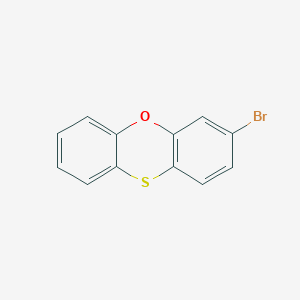
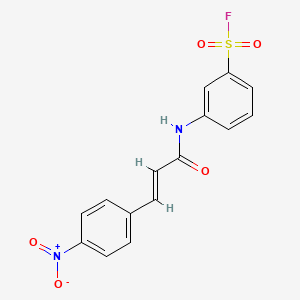
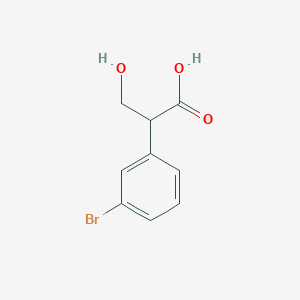
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
